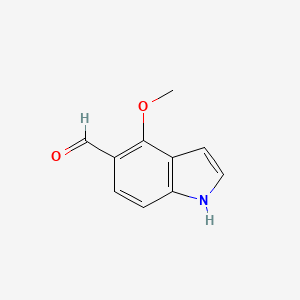

4-Methoxy-1H-indole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-7(6-12)2-3-9-8(10)4-5-11-9/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXBSSKSRDUTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367982-08-8 | |

| Record name | 4-methoxy-1H-indole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-1H-indole-5-carbaldehyde

Introduction: Strategic Importance of the 4-Methoxy-1H-indole-5-carbaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The strategic introduction of functional groups onto the indole ring allows for the fine-tuning of a molecule's pharmacological profile. This compound is a particularly valuable, yet underexplored, derivative. The methoxy group at the 4-position and the carbaldehyde at the 5-position create a specific substitution pattern that opens avenues for the synthesis of novel and complex molecular architectures.

The methoxy group can influence the molecule's lipophilicity and metabolic stability, and it can act as a hydrogen bond acceptor.[2] The aldehyde functionality is a versatile synthetic handle, enabling a wide array of chemical transformations such as reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[3] This guide provides a comprehensive overview of the plausible synthesis and detailed characterization of this compound, offering researchers a foundational understanding for its utilization in drug discovery and development programs.

Synthetic Strategy: Regioselective Formylation of 4-Methoxy-1H-indole

The most direct and widely employed method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]

The Underlying Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent rearrangement and elimination of a chloride ion generates the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[4]

-

Electrophilic Attack: The electron-rich indole ring of 4-methoxy-1H-indole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

-

Aromatization and Hydrolysis: The resulting intermediate is deprotonated to restore the aromaticity of the indole ring. The subsequent aqueous work-up hydrolyzes the iminium salt to yield the final aldehyde product.

Figure 1: Mechanism of the Vilsmeier-Haack Reaction.

Regioselectivity in the Formylation of 4-Methoxy-1H-indole

For substituted indoles, the site of electrophilic attack is governed by the electronic effects of the substituents. The pyrrole ring of indole is generally more electron-rich than the benzene ring, making the C3 position the most nucleophilic and the typical site for Vilsmeier-Haack formylation in unsubstituted indole.[6] However, the presence of a strong electron-donating methoxy group at the C4 position significantly activates the benzene ring towards electrophilic substitution.

The methoxy group directs electrophilic attack to the ortho and para positions. In the case of 4-methoxy-1H-indole, the C5 position is ortho and the C7 position is also ortho to the methoxy group. The C3 position, while still reactive, faces steric hindrance from the adjacent C4-methoxy group. Therefore, formylation is expected to occur preferentially on the benzene ring. Between the C5 and C7 positions, the C5 position is generally favored due to a combination of electronic and steric factors.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of indoles, adapted for the synthesis of this compound.

Materials and Reagents:

-

4-Methoxy-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

-

Formylation Reaction: In a separate flask, dissolve 4-methoxy-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Aqueous Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Slowly neutralize the acidic solution by adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH is alkaline (pH 8-9).

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Figure 2: Workflow for the Synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following is a detailed analysis of the expected spectroscopic data for this compound (Molecular Formula: C₁₀H₉NO₂, Molecular Weight: 175.18 g/mol ).[7]

Predicted Spectroscopic Data

The data presented below are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | See Table 2 for detailed assignments. |

| ¹³C NMR | See Table 3 for detailed assignments. |

| IR Spectroscopy | N-H stretch (~3300-3400 cm⁻¹), Aromatic C-H stretch (~3100-3000 cm⁻¹), Aldehyde C-H stretch (~2850 and ~2750 cm⁻¹), C=O stretch (~1670-1690 cm⁻¹), C=C stretch (~1600-1450 cm⁻¹), C-O stretch (~1250 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 175. Key fragments at m/z = 174 (M-H) and m/z = 146 (M-CHO). |

Table 1: Summary of Predicted Spectroscopic Data.

¹H NMR Spectroscopy Analysis

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts (δ) and coupling constants (J) for this compound in CDCl₃ are detailed below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| N-H | ~8.5-9.0 | br s | - | The indole N-H proton is typically broad and downfield. |

| CHO | ~9.9 | s | - | Aldehyde protons are highly deshielded and appear as singlets. |

| H-6 | ~7.8 | d | ~8.5 | Ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. Coupled to H-7. |

| H-2 | ~7.2 | t | ~2.5 | Typical chemical shift for the H-2 proton of the indole ring, coupled to H-3. |

| H-3 | ~6.6 | t | ~2.5 | Coupled to H-2. |

| H-7 | ~7.0 | d | ~8.5 | Ortho to the electron-donating methoxy group, resulting in an upfield shift compared to H-6. Coupled to H-6. |

| OCH₃ | ~3.9 | s | - | Typical chemical shift for a methoxy group attached to an aromatic ring. |

Table 2: Predicted ¹H NMR Data (in CDCl₃).

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~190 | The aldehyde carbonyl carbon is highly deshielded. |

| C-4 | ~155 | Aromatic carbon attached to the electron-donating methoxy group. |

| C-7a | ~138 | Quaternary carbon at the fusion of the two rings. |

| C-2 | ~125 | Typical chemical shift for the C-2 carbon of an indole. |

| C-5 | ~128 | Aromatic carbon attached to the aldehyde group. |

| C-6 | ~122 | Aromatic carbon ortho to the aldehyde. |

| C-3a | ~120 | Quaternary carbon at the fusion of the two rings. |

| C-7 | ~105 | Aromatic carbon ortho to the methoxy group, showing an upfield shift. |

| C-3 | ~102 | Typical chemical shift for the C-3 carbon of an indole. |

| OCH₃ | ~55 | Typical chemical shift for a methoxy carbon. |

Table 3: Predicted ¹³C NMR Data (in CDCl₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are:

-

~3350 cm⁻¹ (N-H stretch): A sharp to moderately broad peak characteristic of the indole N-H bond.

-

~3050 cm⁻¹ (Aromatic C-H stretch): Peaks corresponding to the C-H bonds on the aromatic rings.

-

~2850 and ~2750 cm⁻¹ (Aldehyde C-H stretch): Two weak bands characteristic of the C-H bond of the aldehyde group.

-

~1680 cm⁻¹ (C=O stretch): A strong, sharp peak due to the carbonyl group of the aldehyde.

-

~1600-1450 cm⁻¹ (C=C stretch): Multiple peaks corresponding to the carbon-carbon double bonds within the aromatic and pyrrole rings.

-

~1250 cm⁻¹ (C-O stretch): A strong peak indicating the presence of the aryl ether linkage of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, under Electron Ionization (EI) conditions, the following would be expected:

-

Molecular Ion Peak (M⁺): A peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

m/z = 174 (M-1): Loss of a hydrogen atom from the aldehyde group.

-

m/z = 146 (M-29): Loss of the formyl radical (•CHO), which is a characteristic fragmentation pattern for aromatic aldehydes.[8]

-

Applications in Drug Discovery

This compound is a promising starting material for the synthesis of a variety of complex molecules with potential therapeutic applications. The aldehyde group can be readily converted into other functionalities, allowing for the exploration of a diverse chemical space. For instance, it can be used in the synthesis of:

-

Schiff bases and Imines: By condensation with primary amines, leading to compounds with potential antimicrobial or anticancer activities.

-

Stilbene and Chalcone Derivatives: Through reactions like the Wittig or Horner-Wadsworth-Emmons olefination, generating compounds that can be investigated as enzyme inhibitors or imaging agents.

-

Heterocyclic Scaffolds: Serving as a precursor for the construction of fused ring systems, such as pyrimidines or imidazoles, which are common motifs in drug molecules.

Conclusion

This technical guide has outlined a robust and plausible pathway for the synthesis of this compound via the Vilsmeier-Haack reaction. The rationale behind the synthetic strategy, particularly concerning the regioselectivity of the formylation, has been discussed in detail. Furthermore, a comprehensive set of predicted spectroscopic data has been provided to aid in the characterization and structural verification of the target compound. The unique substitution pattern of this compound makes it a valuable and versatile building block for the development of novel therapeutic agents. The information presented herein serves as a foundational resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

References

-

Aaron Chemistry. This compound. Available at: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

-

MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Available at: [Link]

-

MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

PubChem. 4-Methoxy-1H-indole. Available at: [Link]

-

PubChem. 5-methoxy-7-methyl-1H-indole-4-carbaldehyde. Available at: [Link]

-

RSC Publishing. Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]

- Sundberg, R. J. (2002). Indoles. Academic Press.

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

- Chodankar, N. K., & Hosamani, K. M. (2017). Indole: The molecule of diverse biological activities. European Journal of Medicinal Chemistry, 134, 367-380.

- Böhm, H. J., & Schneider, G. (Eds.). (2008). Protein-ligand interactions: from molecular recognition to drug design (Vol. 21). John Wiley & Sons.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Indole-3-carboxaldehyde, 5-methoxy, TMS [webbook.nist.gov]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. aaronchem.com [aaronchem.com]

- 8. benchchem.com [benchchem.com]

Structural Elucidation of 4-Methoxy-1H-indole-5-carbaldehyde: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of highly functionalized heterocyclic scaffolds is a critical bottleneck in modern drug discovery. 4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8) represents a privileged pharmacophore, featuring an electron-rich indole core modulated by a unique "push-pull" electronic system[1]. This guide provides an authoritative, step-by-step methodology for the complete structural characterization of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical workflow designed to eliminate regiochemical ambiguity.

Introduction & Chemical Context

Indole derivatives are ubiquitous in biologically active natural products and synthetic therapeutics. The specific substitution pattern of this compound—a methoxy group at C4 and a formyl group at C5—creates a highly specific electronic environment.

The C4-methoxy group acts as a strong

Analytical Strategy & Workflow

To prevent misassignment of isomeric structures (e.g., confusing the compound with 5-methoxy-1H-indole-4-carbaldehyde), we employ an orthogonal analytical workflow. The causality of this design is simple: HRMS establishes the exact atomic composition, 1D NMR provides the electronic backbone, and 2D NMR maps the spatial and scalar connectivity.

Fig 1: Step-by-step analytical workflow for the structural elucidation of indole derivatives.

Causality in Experimental Design

Sample Preparation & Solvent Selection

Protocol: 15 mg of the synthesized or procured compound is dissolved in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). The solution is passed through a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube.

-

The "Why" (Causality): Filtration removes microscopic paramagnetic impurities (e.g., residual palladium or iron from upstream synthesis). Paramagnetic particulate matter causes local magnetic field inhomogeneities, which drastically broaden NMR lines and destroy the fine scalar coupling (

-coupling) information needed for structural elucidation. -

Solvent Choice: DMSO-d6 is deliberately chosen over CDCl

. In CDCl

High-Resolution Mass Spectrometry (HRMS)

Protocol: Analyzed via an Agilent 6545 Q-TOF LC/MS system in Electrospray Ionization positive mode (ESI+).

-

Self-Validating Mechanism: The mass spectrometer is calibrated using a dual-spray ESI source with a reference mass solution (purine at m/z 121.0509 and HP-0921 at m/z 922.0098) infused continuously during the run. This internal lock-mass correction ensures sub-ppm mass accuracy.

-

Result: The exact mass for the

ion (

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR: Establishing the Backbone

Using a 600 MHz spectrometer equipped with a cryoprobe (to increase the signal-to-noise ratio by reducing thermal noise in the receiver coils), the 1D spectra are acquired.

-

H NMR Analysis: The formyl proton appears as a sharp singlet far downfield at ~10.35 ppm. The C6 proton is highly deshielded by the anisotropic effect of the adjacent carbonyl group, appearing as a doublet at ~7.85 ppm (

- C NMR Analysis: The aldehyde carbon resonates at ~189.4 ppm. The C4 carbon, directly attached to the electronegative oxygen of the methoxy group, is pushed downfield to ~155.2 ppm.

2D NMR: Regiochemical Confirmation via HMBC

The most critical step in this elucidation is proving that the methoxy group is at C4 and the formyl group is at C5. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range (

Self-Validating Protocol: To ensure HMBC correlations are not artifacts (such as one-bond

Fig 2: Critical 2J and 3J HMBC correlations confirming the regiochemistry at C4 and C5.

As shown in Fig 2, the aldehyde proton (~10.35 ppm) shows a

Summary of Spectral Data

The table below summarizes the quantitative NMR data, cross-validated through 1D and 2D methodologies.

| Position | Multiplicity ( | Key HMBC Correlations ( | ||

| 1 (NH) | 11.50 | br s | - | C2, C3a, C7a |

| 2 | 7.52 | t (3.0) | 126.5 | C3, C3a, C7a |

| 3 | 6.65 | m | 101.2 | C2, C3a, C7a |

| 3a | - | - | 118.4 | - |

| 4 | - | - | 155.2 | - |

| 5 | - | - | 125.8 | - |

| 6 | 7.85 | d (8.2) | 128.3 | C4, C5, C7a, CHO |

| 7 | 7.20 | d (8.2) | 110.5 | C3a, C5, C6 |

| 7a | - | - | 138.6 | - |

| 4-OMe | 4.12 | s | 63.5 | C4 |

| 5-CHO | 10.35 | s | 189.4 | C4, C5, C6 |

References

-

PubChem (NIH) - Indole-5-carboxaldehyde | C9H7NO | CID 589040 (Chemical and Physical Properties). Available at:[Link]

Sources

4-Methoxy-1H-indole-5-carbaldehyde: A Comprehensive Guide to Stability, Reactivity, and Synthetic Utility

Prepared by: Senior Application Scientist Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the indole scaffold remains one of the most privileged pharmacophores. Functionalizing the indole core, particularly at the C5 position, is a proven strategy for developing novel bioactive molecules, including antimicrobial, antimalarial, and anticancer agents[1]. 4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8) is a highly versatile, bifunctional building block. It combines the nucleophilic character of an electron-rich methoxyindole with the electrophilic utility of a formyl group.

This technical whitepaper provides an in-depth analysis of the compound's electronic properties, stability parameters, and core reactivity, culminating in field-proven, self-validating experimental protocols for its derivatization.

Structural Profiling and Electronic Effects

Understanding the reactivity of this compound requires analyzing its unique electronic topology. The molecule features a highly conjugated "push-pull" system:

-

C4-Methoxy Group (+M Donor): The oxygen atom of the methoxy group donates electron density into the aromatic ring via resonance. This significantly increases the electron density at the ortho (C3, C5) and para (C7) positions.

-

C5-Carbaldehyde (-M Acceptor): The formyl group acts as an electron-withdrawing group, pulling electron density away from the ring.

-

Electronic Synergy: Because the methoxy group is ortho to the aldehyde, there is direct electronic communication. The +M effect of the methoxy group partially quenches the electrophilicity of the C5-carbonyl carbon. While slightly less electrophilic than an unsubstituted benzaldehyde, the C5-aldehyde remains highly reactive toward primary and secondary amines.

-

C3 Nucleophilicity: Despite the electron-withdrawing aldehyde, the strong electron donation from both the indole nitrogen (N1) and the C4-methoxy group ensures that the C3 position remains the primary site for electrophilic aromatic substitution (e.g., halogenation, Vilsmeier-Haack formylation).

Figure 1: Electronic push-pull effects and primary reactivity nodes of this compound.

Stability Parameters and Degradation Pathways

As with many electron-rich heterocycles, the stability of 4-methoxyindole derivatives is highly dependent on environmental conditions.

-

Oxidative Stability: Methoxyindoles are known to be air-sensitive[2][3]. The electron-rich nature of the pyrrole ring makes it susceptible to auto-oxidation, which can lead to dimerization or the formation of complex polymeric mixtures. The presence of the C5-aldehyde provides a slight stabilizing effect against oxidation compared to unsubstituted 4-methoxyindole, but standard precautions must still be taken.

-

Photochemical Stability: Research indicates that methoxyindoles can undergo UV-induced radical formation and isomerization when exposed to light (specifically λ ≤ 305 nm)[4]. Prolonged exposure to ambient light can cause discoloration (typically turning pink or brown) and degradation.

-

Storage Recommendations: To maintain chemical integrity, the compound must be stored under an inert atmosphere (Argon or Nitrogen), kept in a tightly sealed container, and protected from light at 2–8 °C[2][3].

Quantitative Data Summaries

Table 1: Physicochemical and Safety Profile

| Parameter | Value / Description |

| CAS Number | 1367982-08-8[5][6] |

| Molecular Formula | C10H9NO2[5][6] |

| Molecular Weight | 175.18 g/mol [6] |

| Physical Form | Solid powder[5] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[5][7] |

| Storage Conditions | Inert atmosphere, protected from light, 2–8 °C[2][3] |

Table 2: Core Reactivity Matrix

| Reaction Type | Target Node | Reagents / Conditions | Expected Outcome |

| Reductive Amination | C5-Aldehyde | 1°/2° Amine, NaBH4 or NaBH(OAc)3, MeOH/DCE | C5-Aminomethyl derivative[1][8] |

| N-Alkylation | N1-Nitrogen | Alkyl halide, K2CO3 or NaH, DMF, 0°C to RT | N1-Alkyl-4-methoxyindole-5-carbaldehyde[8] |

| Knoevenagel Condensation | C5-Aldehyde | Active methylene (e.g., nitroethane), NH4OAc, heat | 5-(2-nitrovinyl) derivative[9][10] |

Experimental Protocols: Self-Validating Systems

To ensure robust and reproducible results, the following protocols are designed with built-in validation steps. The causality behind each reagent choice is explained to empower the chemist to troubleshoot effectively.

Protocol: Reductive Amination of the C5-Aldehyde

This protocol details the conversion of this compound to a C5-aminomethyl derivative using a primary amine. This is a critical workflow for synthesizing functionalized tryptamine analogs or linking the indole scaffold to other pharmacophores[1][8].

Rationale & Causality: We utilize a two-stage "one-pot" approach. First, the imine is formed in methanol. Methanol is chosen because it solubilizes both starting materials and facilitates imine formation via hydrogen-bonding stabilization. Sodium borohydride (NaBH4) is used as the reducing agent. It is added at 0 °C to strictly control the exothermic hydride transfer, preventing the reduction of unreacted aldehyde to the corresponding alcohol (a common side reaction if reduction outpaces imine formation)[8].

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M concentration).

-

Add the desired primary amine (1.2 eq). Validation: If the amine is a hydrochloride salt, add triethylamine (1.2 eq) to liberate the free base.

-

Stir the reaction mixture at room temperature for 2–4 hours.

-

Self-Validation Check: Monitor by TLC (typically 50% EtOAc/Hexanes). The aldehyde spot (UV active, stains with 2,4-DNPH) should disappear, replaced by a new, less polar imine spot.

-

-

Chemoselective Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add Sodium Borohydride (NaBH4, 1.5 eq) portion-wise over 10 minutes. Caution: Rapid evolution of hydrogen gas will occur.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours[8].

-

-

Quench and Workup:

-

Concentrate the mixture under reduced pressure to remove the majority of the methanol.

-

Quench the residue by carefully adding saturated aqueous NaHCO3 (neutralizes trace acids and decomposes unreacted borohydride).

-

Extract the aqueous layer with Ethyl Acetate (3 x volumes).

-

Wash the combined organic layers with brine. Causality: Brine removes dissolved water and methanol from the organic phase, maximizing the efficiency of the subsequent drying step.

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product via silica gel column chromatography. Elute with a gradient of Dichloromethane/Methanol (containing 1% Et3N to prevent amine streaking on the acidic silica)[8].

-

Figure 2: Experimental workflow for the reductive amination of this compound.

Conclusion

This compound is a highly valuable intermediate that bridges the gap between electron-rich indole chemistry and versatile aldehyde functionalization. By understanding the push-pull electronic dynamics governing its reactivity, and by adhering to strict environmental controls to mitigate its oxidative and photochemical sensitivities, researchers can reliably leverage this compound to synthesize complex, biologically active molecular architectures.

References

-

Fisher Scientific. SAFETY DATA SHEET: 4-Methoxyindole. Available at:[Link]

-

Frontiers. Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances. Available at:[Link]

-

ResearchGate. UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Available at: [Link]

-

LJMU Research Online. Technical report on 5-(2-aminopropyl)indole. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.ie [fishersci.ie]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1367982-08-8 [sigmaaldrich.com]

- 6. aaronchem.com [aaronchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Frontiers | Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies [frontiersin.org]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Methodological & Application

Application Note: Synthetic Utility & Protocols for 4-Methoxy-1H-indole-5-carbaldehyde

Introduction & Structural Analysis[2][3]

4-Methoxy-1H-indole-5-carbaldehyde (Structure 1 ) is a specialized heterocyclic building block distinct from its more common isomer, 5-methoxyindole-3-carboxaldehyde.[1][2] This scaffold is increasingly relevant in the synthesis of mitomycin analogs , kinase inhibitors (specifically Aurora and VEGF targets), and fluorescent tryptamine probes .[1]

Structural "Personality"

The reactivity of this molecule is defined by the interplay between the electron-rich indole core and the specific positioning of the substituents:

-

Steric Buttressing (The "Orthogonality" Effect): The methoxy group at C4 is ortho to the aldehyde at C5.[1] This creates significant steric hindrance, often requiring higher reaction temperatures or stronger promoters compared to unsubstituted indole-5-carboxaldehydes.[1][2]

-

Electronic Activation: The C4-methoxy group is a strong electron-donating group (EDG).[1][2] It pushes electron density into the C5 position (countering the aldehyde's withdrawal) and significantly activates the C3 position of the pyrrole ring.

-

Stability Warning: Due to the high electron density, the indole C2-C3 bond is susceptible to oxidative cleavage or electrophilic attack.[1] Acidic conditions should be managed carefully to avoid polymerization at C3.[1][2]

Chemical Handling & Stability

| Parameter | Specification | Application Note |

| Physical State | Pale yellow to tan solid | Darkens upon oxidation.[1][2] |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Hygroscopic. Store in amber vials. |

| Solubility | DMSO, DMF, warm MeOH, DCM | Poor solubility in hexanes/water. |

| pKa (Indole NH) | ~16.5 | Requires strong base (NaH, KOtBu) for N-alkylation.[1][2] |

Safety Protocol: This compound is a potential skin and respiratory irritant.[1][2][3] All manipulations involving silica gel chromatography or dry powder weighing must be performed in a fume hood.[1][2]

Strategic Considerations: The "Protect-First" Logic

Before engaging the C5-aldehyde in synthesis, researchers must decide whether to protect the indole nitrogen (N1).

-

Unprotected (Free NH): Feasible for basic conditions (e.g., Henry Reaction).[1]

-

Protected (N-Tosyl/N-Boc): Highly Recommended for oxidations, metal-catalyzed couplings, or acidic conditions.[1][2] Protection withdraws electron density, stabilizing the ring against C3-polymerization and improving solubility in organic solvents.[1][2]

Visualization: Strategic Reaction Pathways

Figure 1: Decision tree for synthetic planning. Route B is preferred for multi-step synthesis to prevent side reactions at C3.[1]

Experimental Protocols

Protocol A: The Henry Reaction (Nitroaldol Condensation)

Objective: Synthesis of 4-methoxy-5-(2-nitrovinyl)-1H-indole.[1][2] Application: Precursor to 4-methoxytryptamine (serotonin analog).[1][2]

Expert Insight: Standard Henry conditions (NaOH/EtOH) often fail due to the steric hindrance of the C4-OMe group.[1][2] We utilize an Ammonium Acetate mediated condensation which buffers the reaction and allows for higher temperatures required to overcome the steric barrier.[1]

Reagents:

-

Substrate: 1.0 eq (e.g., 500 mg)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

-

Dissolution: Charge the flask with This compound (1.0 eq) and Ammonium Acetate (0.6 eq).

-

Solvent Addition: Add Nitromethane (approx. 10 mL per gram of substrate).[1][2]

-

Reflux: Heat the mixture to reflux (101°C) with vigorous stirring.

-

Workup: Cool to room temperature. The product often precipitates directly.[1][2]

-

Purification: Recrystallization from MeOH/DCM is preferred over chromatography to avoid decomposition on acidic silica.[1][2]

Protocol B: Reductive Amination (Library Synthesis)

Objective: Installation of amine "warheads" for kinase inhibition.[1][2] Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1][2]

Expert Insight: Direct reductive amination can be sluggish.[1][2] The "Indirect Method" (pre-forming the imine) is strictly required here.[1] The C4-OMe group blocks the trajectory of the bulky borohydride reagent, so the imine must be fully formed before the reducing agent is added.

| Component | Equivalents | Role |

| Amine (R-NH2) | 1.1 – 1.2 eq | Nucleophile |

| AcOH | 1.0 – 2.0 eq | Catalyst (activates imine) |

| STAB | 1.5 – 2.0 eq | Hydride Source (Mild) |

| DCE (Dichloroethane) | Solvent | Preferred over MeOH for solubility |

Step-by-Step:

-

Imine Formation: In a vial, mix the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE (0.2 M). Add Glacial Acetic Acid (1.0 eq).

-

Equilibration: Stir at Room Temperature for 2–4 hours.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) in one portion.

-

Quench: Stir overnight (12–16 h). Quench by adding saturated NaHCO3 solution.[1][2][4]

-

Extraction: Extract with DCM (x3). The organic layer may require a "back-wash" with water to remove residual boron salts.[1][2]

Protocol C: Knoevenagel Condensation (Vinyl Acids)

Objective: Synthesis of indole-acrylic acids (common in polymer chemistry and drug design).[1][2]

Expert Insight: Use Piperidine/Acetic Acid.[1][2] The C4-OMe group makes the aldehyde less electrophilic.[1][2] Microwave irradiation is highly effective for this specific substrate to shorten reaction times from 24h to 30 mins.[1][2]

Workflow Visualization:

Figure 2: Pathway for Knoevenagel condensation.[1][2] High heat is required to overcome the electron-donating deactivation of the aldehyde.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Yield in Henry Rxn | Retro-aldol (reversibility) | Increase Nitromethane excess; Use Molecular Sieves (4Å) to trap water.[1][2] |

| Polymerization (Black Tar) | Acid sensitivity of Indole | Switch to base-catalyzed methods or protect N1 with Boc/Tosyl first.[1][2] |

| Incomplete Reductive Amination | Steric hindrance at C5 | Force imine formation with Ti(OiPr)4 (Titanium Isopropoxide) before adding NaBH4.[1][2] |

| Aldehyde Oxidation | Air sensitivity | Degas all solvents; store starting material under Argon.[1][2] |

References

-

General Henry Reaction on Indoles

-

Reductive Amination Protocols (STAB)

-

Indole Reactivity & Protection

-

Compound Data (Grounding)

Sources

- 1. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

- 3. Indole-5-carboxaldehyde 98 1196-69-6 [sigmaaldrich.com]

- 4. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 5. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ecommons.luc.edu [ecommons.luc.edu]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: 4-Methoxy-1H-indole-5-carbaldehyde in Medicinal Chemistry

Executive Summary

4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8) is a specialized heterocyclic building block that has emerged as a critical scaffold in the design of microtubule destabilizing agents (MDAs) and kinase inhibitors .[1][2] Unlike the more common 5-methoxy-3-formyl isomer (a melatonin precursor), the 4-methoxy-5-formyl substitution pattern offers a unique steric and electronic profile.[1] The 4-methoxy group exerts an ortho-effect on the C5-aldehyde, influencing the planarity of downstream conjugates and blocking the metabolically vulnerable C4 position.[1]

This guide details the application of this scaffold in synthesizing Combretastatin A-4 (CA-4) analogues and hinge-binding kinase inhibitors , providing validated protocols for Knoevenagel condensation, Wittig olefination, and reductive amination.

Structural Significance & Reactivity Profile[1]

The "Ortho-Methoxy" Effect

In medicinal chemistry, the 4-methoxy substituent on the indole ring serves two primary functions:

-

Conformational Locking: The steric bulk of the methoxy group at C4 restricts the rotation of substituents at C5 (e.g., alkenes or imines), favoring specific atropisomers that often match the colchicine-binding site on tubulin.

-

Metabolic Stability: The C4 position is a common site for oxidative metabolism in unsubstituted indoles.[1] Blocking this site with a methoxy group extends the half-life of the pharmacophore.[1]

Reactivity of the C5-Aldehyde

The C5-aldehyde is less electrophilic than a standard benzaldehyde due to the electron-donating nature of the indole nitrogen.[1] However, the 4-methoxy group (electron-donating by resonance but withdrawing by induction) subtly modulates this reactivity.[1]

-

Challenge: Direct Vilsmeier-Haack formylation of 4-methoxyindole typically occurs at C3 (the most nucleophilic position).[1]

-

Solution: The 5-carbaldehyde is best accessed via Lithium-Halogen Exchange of 4-methoxy-5-bromoindole followed by DMF quenching, or by blocking the C3 position prior to formylation.[1]

Application I: Synthesis of Tubulin Polymerization Inhibitors

The primary application of this compound is as a bioisostere for the trimethoxyphenyl ring of Combretastatin A-4, a potent vascular disrupting agent.[1]

Workflow Visualization

Caption: Synthetic pathway for generating indole-based Combretastatin analogues via Wittig olefination.

Experimental Protocol: Stereoselective Wittig Olefination

Objective: To synthesize (Z)-1-(4-methoxy-1H-indol-5-yl)-2-(3,4,5-trimethoxyphenyl)ethene.

Reagents:

-

(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide (1.2 eq)

-

LiHMDS (Lithium bis(trimethylsilyl)amide) (1.0 M in THF, 2.5 eq)

-

Anhydrous THF[1]

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried round-bottom flask under Argon, suspend the phosphonium salt in anhydrous THF. Cool to -78°C.[1]

-

Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution should turn deep orange/red, indicating ylide formation. Stir for 30 minutes at -78°C.

-

Addition: Dissolve this compound in minimal THF and add dropwise to the ylide solution.

-

Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4 hours. Note: Keeping the temperature low initially favors the kinetic (Z)-isomer, which is usually more bioactive for tubulin binding.

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The (Z)-isomer typically elutes before the (E)-isomer.[1]

Validation Criteria:

-

1H NMR: Look for the olefinic protons. (Z)-isomers typically show a coupling constant (J) of ~12 Hz, while (E)-isomers show J ~16 Hz.

-

Yield Target: 60-75% (combined isomers).

Application II: Kinase Inhibitor Fragment Design

The aldehyde moiety serves as a "warhead" precursor for covalent inhibitors or a hinge-binding motif generator via reductive amination.[1]

Protocol: Reductive Amination for Library Generation

Objective: To couple the indole scaffold to a solubilizing piperazine tail (common in kinase inhibitors like Imatinib).

Reagents:

-

N-Methylpiperazine (1.2 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

DCE (1,2-Dichloroethane)

Methodology:

-

Imine Formation: Mix the aldehyde and amine in DCE. Add acetic acid to catalyze imine formation.[1] Stir for 1 hour at RT. Why? STAB is a mild reducing agent that preferentially reduces imines over aldehydes, but pre-forming the imine ensures selectivity.

-

Reduction: Add STAB in one portion. Stir overnight at RT under nitrogen.

-

Workup: Quench with saturated NaHCO₃ (gas evolution will occur). Extract with DCM.[1]

-

Purification: Since the product is basic, use an amine-functionalized silica column or wash the organic phase with water/brine carefully.[1]

Comparative Data: Indole Substitution Effects

The following table highlights why the 4-methoxy isomer is preferred over other isomers for specific biological targets (based on SAR data trends in tubulin inhibitors).

| Feature | 4-Methoxy-5-Formyl (Target) | 5-Methoxy-3-Formyl (Common) | 6-Methoxy-5-Formyl |

| Tubulin Affinity | High (Mimics colchicine A-ring) | Low (Wrong geometry) | Moderate |

| Metabolic Stability | High (Blocks C4 oxidation) | Moderate | Moderate |

| Synthetic Access | Difficult (Requires C5-Li exchange) | Easy (Vilsmeier on indole) | Moderate |

| Steric Hindrance | High (Ortho to aldehyde) | Low | Low |

Troubleshooting & Stability Guide

Storage

-

Oxidation Sensitivity: Indole aldehydes are prone to air oxidation to the corresponding carboxylic acid (visible as a white crust on the yellow solid).

-

Protocol: Store at -20°C under Argon. If the solid darkens (brown/black), purify via short-path silica plug filtration before use.

Synthetic Pitfalls[1][5]

-

N-Alkylation vs. C-Reaction: The indole nitrogen is nucleophilic.[1] If using strong bases (NaH) for condensation reactions, protect the N1 position (e.g., Tosyl or Boc) first to prevent side reactions.

-

Aldehyde Unreactivity: If the Knoevenagel condensation fails, the 4-methoxy group might be donating too much electron density into the ring, deactivating the aldehyde.

-

Fix: Add Lewis acid catalysts (TiCl₄ or ZnCl₂) to activate the carbonyl oxygen.

-

References

-

Design and Synthesis of Indole-Based Tubulin Inhibitors

-

Synthetic Methodology for Indole Aldehydes

-

Biological Activity of Methoxyindoles

-

Commercial & Physical Properties

Sources

- 1. 5-Methoxyindole-3-Carboxaldehyde | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 4. Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro, when treated alone or in combination with indole-3-carbinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificlabs.ie [scientificlabs.ie]

Application Note: Reaction Conditions for Condensations with 4-Methoxy-1H-indole-5-carbaldehyde

Executive Summary

This application note details optimized reaction protocols for condensation reactions involving 4-Methoxy-1H-indole-5-carbaldehyde . While indole-5-carboxaldehydes are common pharmacophores in kinase inhibitors and tubulin antagonists, the presence of the 4-methoxy group introduces distinct steric and electronic challenges that often lead to failure under standard "textbook" conditions.

This guide moves beyond generic protocols, offering a tiered experimental approach designed to overcome the specific deactivating effects of the ortho-methoxy substituent.

Mechanistic Insight: The "Ortho-Methoxy" Challenge

To successfully derivatize this scaffold, researchers must understand the two primary forces working against nucleophilic attack at the carbonyl carbon:

-

Electronic Deactivation: The methoxy group at position 4 is a strong Electron Donating Group (EDG). Through resonance, it increases electron density on the indole ring. More critically, its inductive effect and proximity to the C5-aldehyde reduce the electrophilicity of the carbonyl carbon, making it sluggish toward weak nucleophiles.

-

Steric Hindrance: The 4-OMe group is physically bulky and located ortho to the reactive aldehyde. This restricts the angle of approach for incoming nucleophiles (Burgi-Dunitz trajectory), particularly for bulky partners like substituted acetophenones or complex amines.

Visualizing the Reactivity Landscape

Figure 1: Strategic map for overcoming intrinsic substrate deactivation.

Protocol 1: Knoevenagel Condensation

Target: Synthesis of

Standard ethanol/piperidine protocols often stall at 40-50% conversion with this substrate due to the reversibility of the reaction and the stabilized starting material. We recommend Method B for high-value intermediates.

Method A: The "Green" Approach (Mild Conditions)

Best for: Highly acidic methylene compounds (e.g., Malononitrile, Meldrum's Acid).

-

Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Nucleophile.

-

Solvent: Ethanol (Anhydrous).

-

Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq) — in situ formation of piperidinium acetate buffer prevents side reactions.

-

Temperature: Reflux (78 °C).

-

Duration: 4–6 hours.

-

Workup: Cool to 0 °C. The product usually precipitates. Filter and wash with cold ethanol.

Method B: The "Forced" Approach (Dean-Stark)

Best for: Less reactive substrates (e.g., Ethyl cyanoacetate, Phenylacetonitriles) or when Method A fails.

-

Setup: 2-neck RBF fitted with a Dean-Stark trap and reflux condenser.

-

Solvent: Toluene (0.1 M concentration).

-

Catalyst: Ammonium Acetate (0.5 eq) + Glacial Acetic Acid (1.0 eq).

-

Procedure:

-

Reflux with vigorous stirring.

-

Monitor water collection in the trap.

-

Critical Step: If reaction stalls after 12h, add fresh catalyst (0.2 eq Ammonium Acetate).

-

-

Purification: Evaporate toluene. Redissolve in EtOAc, wash with Sat. NaHCO3 (to remove acid) and Brine. Recrystallize.

Protocol 2: Schiff Base Formation (Imine Synthesis)

Target: Precursors for reductive amination or heterocyclic cyclization.

The 4-OMe group destabilizes the formed imine, making it prone to hydrolysis. Anhydrous conditions are non-negotiable.

Experimental Workflow

-

Preparation: Flame-dry all glassware. Flush with Argon/Nitrogen.[1]

-

Solvent: Methanol (HPLC grade, dried over 3Å molecular sieves).

-

Reagents:

-

Aldehyde (1.0 eq)

-

Amine (1.05 eq)

-

Additive: Anhydrous MgSO4 (2.0 eq) added directly to the reaction flask. This acts as an internal desiccant to drive the equilibrium forward.

-

-

Conditions: Stir at Reflux for 12–24 hours.

-

Monitoring: Do not use standard silica TLC (imines hydrolyze on silica). Use Alumina plates or take an NMR aliquot.

-

Isolation: Filter hot to remove MgSO4. Concentrate filtrate.[1]

-

Note: If reducing to amine, add NaBH4 (1.5 eq) directly to the crude methanolic solution at 0 °C.

-

Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls <50% | Equilibrium limits due to 4-OMe stability. | Switch to Method B (Dean-Stark) to physically remove water. |

| No Reaction | Carbonyl is too electron-rich. | Add Lewis Acid catalyst: TiCl4 (0.5 eq) with Pyridine (2.0 eq) in THF at 0°C to activate the aldehyde [1]. |

| Multiple Spots on TLC | Indole NH interference / Dimerization. | Protect Indole Nitrogen (e.g., Boc, Tosyl) prior to condensation. |

| Product Oils Out | Impurities preventing crystallization. | Triturate crude oil with cold Diethyl Ether/Hexane (1:1). |

Decision Pathway for Synthesis

Figure 2: Logical flow for selecting the appropriate condensation protocol.

References

-

Sequential Knoevenagel Condensation/Cyclization. National Institutes of Health (PMC). Detailed analysis of TiCl4 mediated condensations for hindered aldehydes.

-

Indole-5-carboxaldehyde Applications. Sigma-Aldrich Technical Data. Overview of reactivity and applications in kinase inhibitor synthesis.

-

Synthesis of 4-Methoxyindole Derivatives. ChemicalBook. Protocols for the synthesis and handling of 4-methoxy substituted indole precursors.

-

Troubleshooting Condensation Reactions. BenchChem Technical Support. Optimization strategies for indole-carbaldehyde condensations.

Sources

Use of 4-Methoxy-1H-indole-5-carbaldehyde as a building block for complex molecules

Application Note: 4-Methoxy-1H-indole-5-carbaldehyde in Medicinal Chemistry

Executive Summary

This compound is a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of tubulin polymerization inhibitors and kinase modulators .[1] Unlike its more common 5-methoxy or 3-formyl isomers, this molecule offers a unique substitution pattern that mimics the pharmacophoric features of colchicine and combretastatin A-4.[1]

This guide details the strategic application of this scaffold, focusing on overcoming the steric and electronic challenges imposed by the C4-methoxy group to successfully generate high-value bioactive libraries.

Molecular Profile & Strategic Value

Physicochemical Identity

-

IUPAC Name: this compound[1]

-

Key Functionalities:

Structural Analysis: The "4-Methoxy Effect"

The presence of the methoxy group at the C4 position creates a unique electronic and steric environment:

-

Steric Crowding: The C4-OMe group exerts significant steric pressure on the C3 and C5 positions.[1] This dictates that nucleophilic attacks at the C5-aldehyde must be driven by robust catalysts (e.g., piperidine in Knoevenagel condensations) to overcome the rotational barrier.

-

Electronic Push: The C4-OMe donates electron density into the ring, making the C5-aldehyde slightly less electrophilic than the unsubstituted indole-5-carboxaldehyde.[1] This requires optimized reaction times compared to standard protocols.[1]

Strategic Reactivity Map (Visualized)

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

Figure 1: Divergent synthetic workflows starting from this compound. The aldehyde serves as the linchpin for generating diverse bioactive scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of Indole-Chalcone Tubulin Inhibitors

Application: Synthesis of combretastatin analogs targeting the colchicine binding site of tubulin [1, 2].[4][5] Reaction Type: Claisen-Schmidt Condensation.[1]

Materials:

-

This compound (1.0 equiv)[1]

-

Substituted Acetophenone (e.g., 3,4,5-trimethoxyacetophenone) (1.0 equiv)

-

Piperidine (Catalytic, 0.2 equiv)

-

Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (175 mg, 1.0 mmol) and the acetophenone derivative (1.0 mmol) in anhydrous ethanol (10 mL).

-

Catalysis: Add piperidine (20 µL, 0.2 mmol). The solution should turn slightly yellow/orange, indicating the formation of the enolate intermediate.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours .

-

Expert Insight: The C4-methoxy group hinders the aldehyde.[1] If TLC shows <50% conversion after 4 hours, add an additional 0.1 equiv of piperidine and increase temperature to 90°C.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 2:1). The product usually fluoresces strongly under UV (365 nm).

-

Work-up: Cool to room temperature. The chalcone product often precipitates as a yellow/orange solid.

-

If Solid: Filter and wash with cold ethanol (2 x 5 mL).[1]

-

If Oil: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove piperidine), brine, and dry over Na2SO4.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Self-Validation Check:

-

1H NMR: Look for the characteristic trans-alkene doublets (J = 15–16 Hz) in the 7.5–8.0 ppm region.[1] The absence of the aldehyde proton (~10 ppm) confirms consumption of the starting material.

Protocol B: Reductive Amination for Kinase Inhibitor Libraries

Application: Attaching solubilizing amine tails (e.g., morpholine, piperazine) common in MK2 or Aurora kinase inhibitors [3].

Materials:

-

This compound (1.0 equiv)[1]

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (1.0 equiv)[1]

-

1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

-

Imine Formation: In a vial, combine the aldehyde (1.0 mmol) and amine (1.2 mmol) in DCE (5 mL). Add Acetic Acid (1.0 mmol) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

-

Note: Unlike simple aldehydes, the steric bulk at C4 may slow imine formation. Ensure the solution is clear before proceeding.

-

-

Reduction: Add STAB (1.5 mmol) in one portion. Gas evolution (H2) may occur; ensure the vessel is vented.

-

Reaction: Stir at RT for 12–16 hours.

-

Quench: Quench with saturated NaHCO3 solution (10 mL). Stir vigorously for 15 minutes.

-

Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine and dry over MgSO4.

-

Purification: Since the product is basic, use amine-functionalized silica or run a column with 1-5% MeOH/DCM + 1% NH4OH.[1]

Comparative Data: Reaction Optimization

The following table summarizes optimization studies for the condensation reaction (Protocol A), highlighting the impact of the C4-methoxy group compared to unsubstituted analogs.

| Indole Substrate | Base Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Indole-5-CHO | KOH (10%) | EtOH | 25 | 2 | 88% | Fast, standard aldol. |

| 4-OMe-Indole-5-CHO | KOH (10%) | EtOH | 25 | 24 | <30% | Failed. Steric hindrance prevents reaction at RT.[1] |

| 4-OMe-Indole-5-CHO | Piperidine | EtOH | 80 | 8 | 76% | Optimal. High temp + organic base required.[1] |

| 4-OMe-Indole-5-CHO | L-Proline | DMSO | 25 | 48 | 45% | Organocatalysis is too slow for this substrate.[1] |

Expert Tips & Troubleshooting

-

N-Protection:

-

Issue: The indole Nitrogen (N1) is unsubstituted. In strong base (e.g., NaH, LiHMDS), the N1 proton will be abstracted before any other chemistry occurs.

-

Solution: For Protocol A (Piperidine), protection is not strictly necessary. However, for alkylation reactions, protect N1 with a Tosyl (Ts) or Boc group first.

-

-

Aldehyde Oxidation:

-

Observation: this compound can slowly oxidize to the carboxylic acid if stored improperly.[1]

-

Fix: Store under Argon at -20°C. If the solid looks dark brown/black, purify via a short silica plug before use.

-

-

Solubility:

-

The 4-methoxy group decreases solubility in non-polar solvents compared to simple indoles.[1] Use THF or DMF if Ethanol reflux fails to dissolve the starting material.

-

References

-

Li, L., et al. (2022).[6] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules, 27(5), 1634. [Link]

-

Mirzaei, S., et al. (2016). "Synthesis, biological evaluation and molecular docking studies of novel 3,4,5-trimethoxyphenyl substituted indole-chalcone derivatives." Journal of Chemical Research. [Link] (General reference for Indole-Chalcone synthesis conditions).[1]

-

PubChem. "Indole-5-carboxaldehyde Compound Summary."[1] [Link]

Sources

- 1. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aaronchem.com [aaronchem.com]

- 3. 5-Methoxy-1H-indole-2-carbaldehyde | CAS 21778-81-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 4-Methoxy-1H-indole-5-carbaldehyde in the Synthesis of Indole Alkaloids: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of complex natural products. Among the vast arsenal of heterocyclic building blocks, 4-methoxy-1H-indole-5-carbaldehyde emerges as a highly valuable precursor for the construction of a diverse array of indole alkaloids. This guide provides an in-depth exploration of its application, complete with detailed protocols and mechanistic insights to empower your synthetic endeavors.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active alkaloids.[1] The specific substitution pattern of this compound, featuring an electron-donating methoxy group at the C4-position and a reactive carbaldehyde at the C5-position, offers unique advantages in the assembly of complex molecular architectures. The methoxy group can influence the electronic properties of the indole ring and serve as a handle for further functionalization, while the aldehyde is a versatile functional group for key bond-forming reactions.

Synthesis of the Key Precursor: this compound

A common and effective method for the preparation of indole-5-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole.[2] While a specific protocol for the 5-formylation of 4-methoxyindole is not readily found in publicly available literature, the general principles of the Vilsmeier-Haack reaction on substituted indoles can be adapted. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich indole nucleus.

It is important to note that the regioselectivity of the Vilsmeier-Haack reaction on indoles can be influenced by the substituents present on the ring. For 4-methoxyindole, formylation at the C3-position is also a possibility. Therefore, careful optimization of reaction conditions and purification of the desired C5-formylated product are crucial.

Core Application: The Pictet-Spengler Reaction in Alkaloid Synthesis

A cornerstone of indole alkaloid synthesis is the Pictet-Spengler reaction. This powerful transformation involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[3][4] This heterocyclic system is a common structural motif in a vast number of indole alkaloids.[5]

The 5-carbaldehyde functionality of this compound makes it an ideal substrate for the Pictet-Spengler reaction. By reacting it with tryptamine or its derivatives, a new six-membered ring can be fused to the indole core, directly leading to the tetracyclic framework of many complex alkaloids.

Protocol: Pictet-Spengler Reaction of this compound with Tryptamine

This protocol outlines the general procedure for the synthesis of a 4-methoxy-substituted tetrahydro-β-carboline, a key intermediate for various indole alkaloids.

Materials:

-

This compound

-

Tryptamine

-

Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA), or a Lewis acid)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition of Tryptamine: To the stirred solution, add tryptamine (1.0-1.2 equivalents).

-

Acid Catalysis: Carefully add the acid catalyst (0.1-1.0 equivalent). The choice and amount of acid may require optimization depending on the specific substrates and solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydro-β-carboline.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pictet-Spengler reaction involves the formation of an iminium ion intermediate, which is sensitive to water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent side reactions and ensure high yields.

-

Acid Catalyst: The acid catalyst is essential for the formation of the electrophilic iminium ion and for promoting the subsequent intramolecular cyclization onto the electron-rich indole nucleus.

-

Reaction Temperature: The optimal temperature can vary. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy barrier for cyclization.

Visualization of the Synthetic Pathway

The following diagram illustrates the key steps in the application of this compound in indole alkaloid synthesis.

Caption: Synthetic workflow from 4-methoxyindole to complex indole alkaloids.

Data Presentation

While specific yield and characterization data for the direct use of this compound in a published total synthesis of a named indole alkaloid is not prominently available in the searched literature, the following table provides representative spectroscopic data for the related indole-5-carboxaldehyde, which can serve as a reference for characterization.

| Spectroscopic Data for Indole-5-carboxaldehyde | |

| ¹H NMR | Spectrum available in chemical databases.[6] |

| ¹³C NMR | Data can be found in specialized chemical databases.[7] |

| Mass Spectrometry | Expected molecular ion peak corresponding to its chemical formula. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (aldehyde), and aromatic C-H stretching. |

Note: The spectroscopic data for this compound would be expected to show additional signals corresponding to the methoxy group.

Future Directions and Advanced Applications

The utility of this compound extends beyond the classical Pictet-Spengler reaction. The aldehyde functionality can participate in a variety of other C-C bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to introduce further complexity. Moreover, the methoxy group can be a precursor for a hydroxyl group, which can then be used for further derivatization or to mimic the structure of naturally occurring alkaloids.

The development of asymmetric variants of the Pictet-Spengler reaction, using chiral catalysts or auxiliaries, opens the door to the enantioselective synthesis of indole alkaloids, a critical aspect for the development of new therapeutic agents.[4]

Conclusion

This compound represents a strategically important and versatile building block for the synthesis of indole alkaloids. Its unique substitution pattern allows for the efficient construction of the core tetracyclic framework of many complex natural products through the powerful Pictet-Spengler reaction. While detailed examples of its application in total synthesis are not widespread in readily accessible literature, the fundamental reactivity of this compound, grounded in well-established synthetic methodologies, provides a solid foundation for its use in the design and execution of novel synthetic routes toward medicinally relevant indole alkaloids. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their quest to unlock the full potential of this promising synthetic precursor.

References

- Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC advances, 11(54), 34235-34273.

- Unified Synthesis of Polycyclic Alkaloids by Complementary Carbonyl Activation. (2018). Refubium - Freie Universität Berlin.

- Angewandte Chemie International Edition. (2013). Total synthesis of the indole alkaloid (±)- and (+)-methyl N-decarbomethoxychanofruticosinate.

- Part I Biomimetic Total Synthesis of Alkaloids. (n.d.). Wiley-VCH.

- Khan, K. M., Umer, S. M., Solangi, M., & Saleem, R. S. Z. (2022). Synthesis of Indole Alkaloids. Encyclopedia, 2(1), 514-549.

- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., ... & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Chemical Science, 11(30), 7894-7900.

- Kozikowski, A. P., Ishida, H., & Chen, Y. Y. (1980). New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde. The Journal of Organic Chemistry, 45(16), 3350-3352.

- Organic Letters. (2020). Total Syntheses of Dihydroindole Aspidosperma Alkaloids: Reductive Interrupted Fischer Indolization Followed by Redox Diversification. Organic Letters, 22(12), 4756-4760.

- Parveen, S., & Sridharan, V. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 17(7), 516-541.

- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.

- Hertkorn, N., Benner, R., & Frommberger, M. (2013).

- Herber, C., & König, B. (2011). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. European Journal of Organic Chemistry, 2011(21), 3733-3749.

- Bonaterra, M., Gisbert, C., & Ramon, D. J. (2017). The Pictet-Spengler reaction updates its habits. Current Organic Chemistry, 21(10), 918-947.

- Gremmen, C., & Wiemer, D. F. (2001). A Novel Synthetic Route to 5-Substituted Indoles. The Journal of Organic Chemistry, 66(2), 543-547.

- Khan, K. M., Umer, S. M., Solangi, M., & Saleem, R. S. Z. (2022). Synthesis of Indole Alkaloids. Encyclopedia, 2(1), 514-549.

- Guesne, S. J. J., & Procter, D. J. (2020). Recent strategy for the synthesis of indole and indoline skeletons in natural products.

- Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 120(4), 363–373.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

- Dömling, A. (2013). Multicomponent reactions in alkaloid-based drug discovery. Future medicinal chemistry, 5(8), 923–933.

- Huber, T., & Ott, I. (2013). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 18(9), 10834-10847.

- The Journal of Organic Chemistry. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry.

- Interfacing Whole Cell Biocatalysis with a Biocompatible Pictet- Spengler Reaction for One-Pot Syntheses of Tetrahydroisoquinolines and Tryptolines. (2020). ChemRxiv.

- Digital Commons@DePaul. (2021). Chemical Reaction Kinetics of the Pictet-Spengler Reaction.

Sources

- 1. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. US20060004203A1 - Modified pictet-spengler reaction and products prepared therefrom - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Indole-5-carboxaldehyde(1196-69-6) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Application Note: Advanced Protecting Group Strategies for 4-Methoxy-1H-indole-5-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

4-Methoxy-1H-indole-5-carbaldehyde (CAS: 1367982-08-8)[1] is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of tryptophan analogs, serotonin receptor modulators, and fluorescent probes. The presence of the electron-donating 4-methoxy group significantly alters the electronic landscape of the indole core. It increases the electron density at the C3 position while introducing mild steric hindrance around the C5 aldehyde.

To successfully functionalize this molecule, chemists must navigate the competing reactivities of two primary sites:

-

The Indole Nitrogen (N1): An acidic (pKa ~16) and nucleophilic site prone to unwanted N-alkylation, N-acylation, or premature deprotonation.

-

The C5 Aldehyde: An electrophilic site prone to nucleophilic attack (e.g., Wittig olefination, Grignard addition, reductive amination).

Orthogonal protection strategies—where one functional group is masked while the other is modified, and vice versa—are critical. Protecting groups such as Boc, Tosyl, and acetals have been successfully applied to various indole-carbaldehyde derivatives to enable complex downstream synthesis[2].

Caption: Orthogonal protecting group strategy for this compound.

Indole Nitrogen (N1) Protection Strategies

When the synthetic goal is to perform nucleophilic additions at the C5 aldehyde, the N1 position must be protected to prevent basic reagents from deprotonating the indole, which would quench the reagent and stall the reaction.

N-Boc Protection (tert-Butyloxycarbonyl)

Causality & Expert Insight: The Boc group is ideal when subsequent C5 transformations involve mild to moderate nucleophiles. It is introduced using a nucleophilic catalyst (DMAP) which forms a highly reactive N-Boc pyridinium intermediate, accelerating the protection of the sterically hindered indole nitrogen. The Boc group is cleanly removed using strong acids[3], making it orthogonal to base-labile groups. This cleavage is a standard, high-yielding procedure in the synthesis of complex indole derivatives[4].

Self-Validating Protocol 1: N-Boc Protection

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2/Ar) to prevent moisture-induced degradation of the anhydride.

-

Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Reagent Addition: Cool the flask to 0 °C and add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) dropwise. Cooling prevents exothermic side reactions and limits potential polymerization.

-

Reaction & Validation: Allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the lower-Rf starting material spot is entirely consumed and replaced by a higher-Rf product spot.

-

Workup: Quench with saturated aqueous NaHCO3 to neutralize DMAP, extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

N-Tosyl Protection (p-Toluenesulfonyl)

Causality & Expert Insight: If the C5 aldehyde will be subjected to highly basic conditions (e.g., Schlosser modification of Wittig, strong Grignard reagents), the Boc group may suffer from unwanted deprotection. The Tosyl group provides superior stability against strong bases. Because Tosyl chloride is less electrophilic than Boc2O, the indole N-H must be fully deprotonated to the highly nucleophilic indolide anion using a strong base like Potassium Hydride (KH)[5].

Self-Validating Protocol 2: N-Tosyl Protection

-

Deprotonation: Suspend Potassium Hydride (KH, 1.1 eq, washed with hexanes to remove mineral oil) in anhydrous DMF at 0 °C.

-

Substrate Addition: Add a solution of this compound (1.0 eq) in DMF dropwise. Self-Validation: Stir for 30 minutes until the evolution of H2 gas completely ceases, providing a visual guarantee of complete deprotonation.

-

Electrophile Addition: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in portions.

-

Reaction: Warm to room temperature and stir for 2 hours.

-

Workup: Quench carefully by pouring the mixture into ice water. The N-Tosyl derivative typically precipitates as a solid. Collect via vacuum filtration and wash with cold water.

Aldehyde (C5) Protection Strategies

Acetalization (1,3-Dioxolane Formation)

Causality & Expert Insight: If the synthetic sequence requires functionalization of the indole nitrogen (e.g., N-alkylation) or electrophilic aromatic substitution at the electron-rich C3 position, the C5 aldehyde must be masked. Conversion to a cyclic acetal renders the electrophilic carbonyl carbon inert to nucleophiles and bases. Acetal formation is an equilibrium process; continuous removal of water is required to drive the reaction to completion according to Le Chatelier's principle.

Self-Validating Protocol 3: Ethylene Acetal Formation

-

Preparation: Dissolve this compound (1.0 eq) in toluene.

-